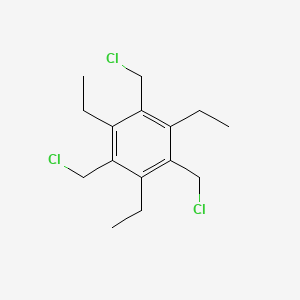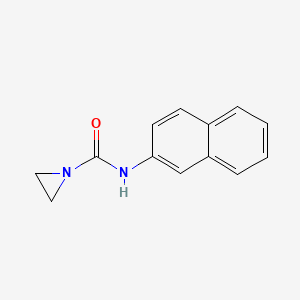
N-(Naphthalen-2-yl)aziridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Naphthalen-2-yl)aziridine-1-carboxamide is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring attached to the aziridine ring via a carboxamide linkage. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)aziridine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carboxylic acid with aziridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Another method involves the use of naphthalene-2-yl isocyanate, which reacts with aziridine to form the desired product. This reaction can be performed under mild conditions, often at room temperature, and does not require additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(Naphthalen-2-yl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones and other oxidized derivatives.
Substitution Reactions: The carboxamide group can participate in substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Nucleophilic Ring-Opening: The major products are open-chain amides or thioamides, depending on the nucleophile used.
Oxidation: The major products include naphthoquinones and other oxidized derivatives.
Substitution: The major products are substituted amides with various functional groups.
科学的研究の応用
N-(Naphthalen-2-yl)aziridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(Naphthalen-2-yl)aziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can interact with various biological targets, including enzymes and receptors, through nucleophilic attack and covalent bonding. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
N-(Naphthalen-1-yl)aziridine-1-carboxamide: Similar structure but with the naphthalene ring attached at the 1-position.
Aziridine-2-carboxamide: Lacks the naphthalene ring, making it less hydrophobic and potentially less reactive.
N-(Phenyl)aziridine-1-carboxamide: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties and reactivity.
Uniqueness
N-(Naphthalen-2-yl)aziridine-1-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
143650-41-3 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
N-naphthalen-2-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(15-7-8-15)14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,16) |
InChIキー |
WLQOPFWRMXLFCR-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


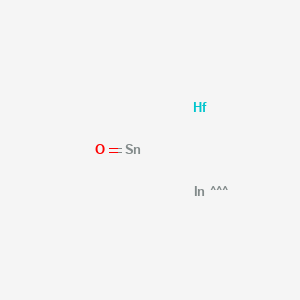
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
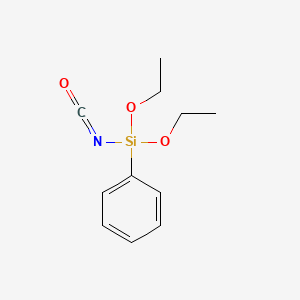
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)

![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
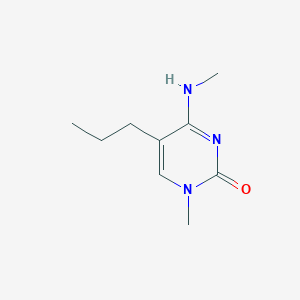



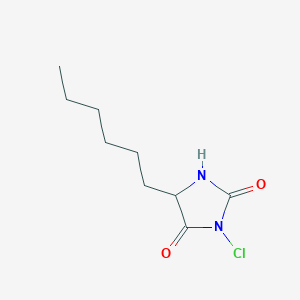
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
